molecular formula C8H15BrO B6203070 3-bromo-2,2,5,5-tetramethyloxolane CAS No. 857821-56-8

3-bromo-2,2,5,5-tetramethyloxolane

Cat. No.: B6203070
CAS No.: 857821-56-8
M. Wt: 207.1
InChI Key:
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Description

3-bromo-2,2,5,5-tetramethyloxolane is a chemical compound with the CAS Number: 857821-56-8 . It has a molecular weight of 207.11 . It is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen .


Synthesis Analysis

The synthesis of 2,2,5,5-tetramethyloxolane, a non-peroxide forming ether solvent, has been achieved from readily available and potentially renewable feedstocks . The process has a high atom economy .


Molecular Structure Analysis

The IUPAC name of this compound is 3-bromo-2,2,5,5-tetramethyltetrahydrofuran . Its InChI Code is 1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3 .


Chemical Reactions Analysis

The atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a promising “green” solvent replacement for toluene, was investigated in laboratory-based experiments and computational calculations . The reaction OHCTMO proceeds with a rate coefficient k1(296K)D(3:1 0:4)1012cm3molecule1s1, a factor of 3 smaller than predicted by recent structure–activity relationships .


Physical And Chemical Properties Analysis

2,2,5,5-tetramethyloxolane is easy to synthesize and does not form peroxides . It has a low boiling point and low polarity . Its HSP parameters are similar to toluene .

Mechanism of Action

The reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products . Steric hindrance from the four methyl substituents in TMO prevents formation of such H-bonded complexes on the pathways to thermodynamically favored products .

Safety and Hazards

The safety information for 3-bromo-2,2,5,5-tetramethyloxolane can be found in its MSDS . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

Future Directions

The future directions for 3-bromo-2,2,5,5-tetramethyloxolane could involve further exploration of its potential as a “green” solvent replacement for toluene . Its non-peroxide forming nature, ease of synthesis from potentially renewable feedstocks, and favorable physical and chemical properties make it a promising candidate for future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-2,2,5,5-tetramethyloxolane can be achieved through a substitution reaction of 3-hydroxy-2,2,5,5-tetramethyltetrahydrofuran with bromine in the presence of a strong acid catalyst.", "Starting Materials": [ "3-hydroxy-2,2,5,5-tetramethyltetrahydrofuran", "Bromine", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 3-hydroxy-2,2,5,5-tetramethyltetrahydrofuran to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a strong acid catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

857821-56-8

Molecular Formula

C8H15BrO

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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